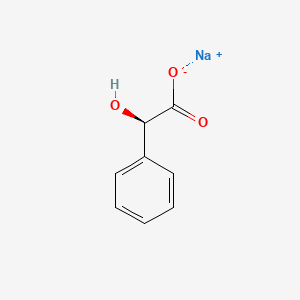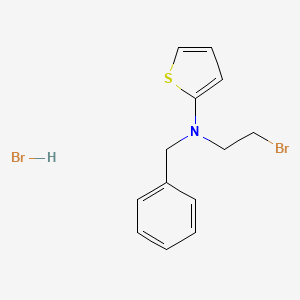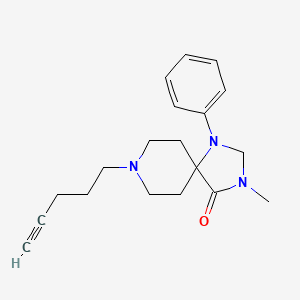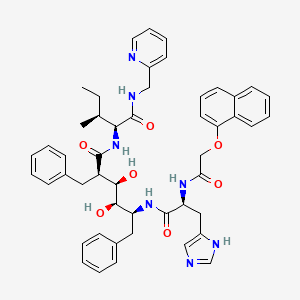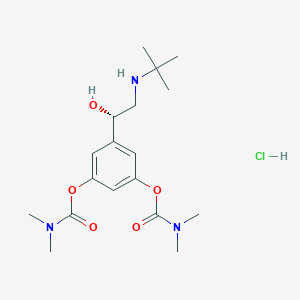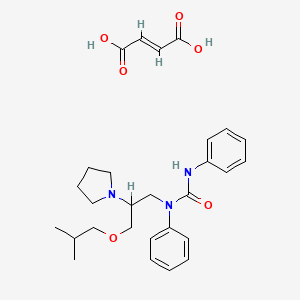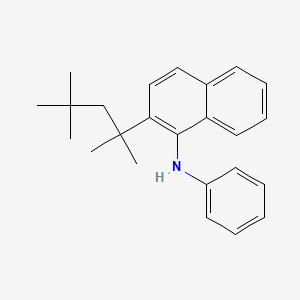
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine is an organic compound with the molecular formula C24H29N. It is a member of the class of compounds known as alkylated diphenylamines. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group and a 2,4,4-trimethylpentan-2-yl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine typically involves the alkylation of diphenylamine with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient separation techniques may be employed to enhance the production process.
Analyse Chemischer Reaktionen
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is employed as an antioxidant in lubricants and polymers, enhancing the stability and longevity of these materials.
Wirkmechanismus
The mechanism of action of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, preventing oxidative damage to materials or biological systems.
Vergleich Mit ähnlichen Verbindungen
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine can be compared with other alkylated diphenylamines, such as:
- N-phenyl-4-(2,4,4-trimethyl-2-pentanyl)aniline
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
These compounds share similar structural features but differ in the position and nature of the alkyl substituents. The unique combination of the naphthalene ring and the 2,4,4-trimethylpentan-2-yl group in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.
Eigenschaften
CAS-Nummer |
2733209-60-2 |
|---|---|
Molekularformel |
C24H29N |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)21-16-15-18-11-9-10-14-20(18)22(21)25-19-12-7-6-8-13-19/h6-16,25H,17H2,1-5H3 |
InChI-Schlüssel |
NIMCSFUFFFUJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


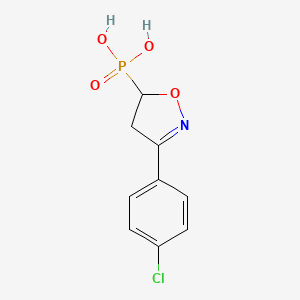

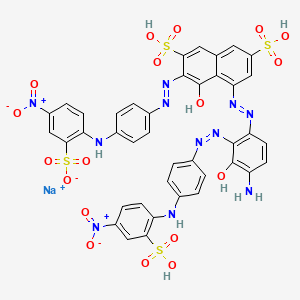


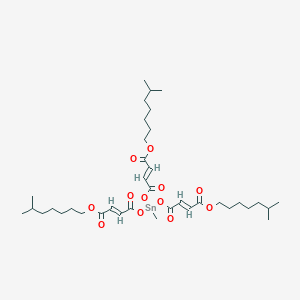
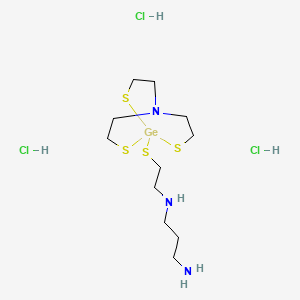
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
